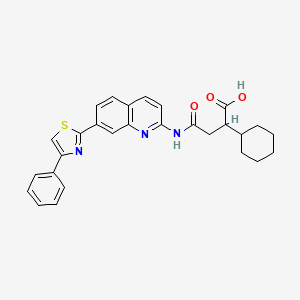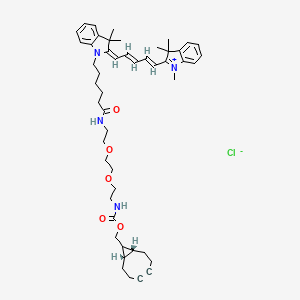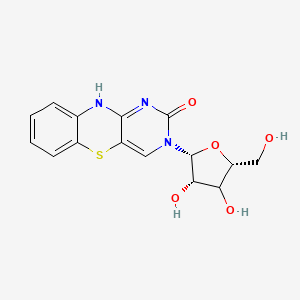
Lmp7-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lmp7-IN-2 is a selective inhibitor of the immunoproteasome subunit known as large multifunctional peptidase 7 (LMP7). The immunoproteasome is a specialized form of the proteasome, which is predominantly expressed in hematolymphoid cells and is involved in the degradation of ubiquitinated proteins. This compound has shown significant potential in preclinical studies for its efficacy in treating multiple myeloma and other hematological malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lmp7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the researchers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lmp7-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Lmp7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of the immunoproteasome in protein degradation.
Biology: Helps in understanding the cellular processes involving the immunoproteasome.
Medicine: Shows potential in the treatment of multiple myeloma and other hematological malignancies.
Industry: Used in the development of new therapeutic agents targeting the immunoproteasome.
Mécanisme D'action
Lmp7-IN-2 exerts its effects by selectively inhibiting the proteolytic activity of the immunoproteasome subunit LMP7. This inhibition leads to the accumulation of ubiquitinated proteins, which induces apoptosis in malignant cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of protein homeostasis .
Comparaison Avec Des Composés Similaires
M3258: Another selective inhibitor of LMP7 with similar efficacy in multiple myeloma models.
ONX-0914: Inhibits both LMP2 and LMP7, showing potential in treating autoimmune diseases.
Uniqueness of Lmp7-IN-2: this compound is unique due to its high selectivity and potency in inhibiting LMP7, making it a promising candidate for targeted therapy in hematological malignancies. Its differentiated preclinical profile supports its potential superiority over other non-selective proteasome inhibitors .
Propriétés
Formule moléculaire |
C28H27N3O3S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32) |
Clé InChI |
APWRCWKBBYBSJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)







![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)


